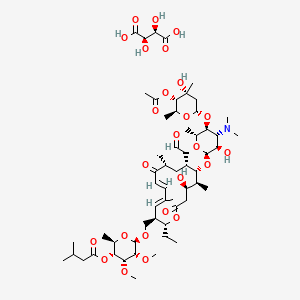![molecular formula C13H18F3N3 B1401643 N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine CAS No. 1774895-91-8](/img/structure/B1401643.png)
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine
Vue d'ensemble
Description
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine, also known as Methylphenidate, is a commonly used psychostimulant drug that is used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness in individuals with ADHD.
Mécanisme D'action
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which helps to improve focus, attention, and alertness.
Biochemical and Physiological Effects:
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has been shown to have several biochemical and physiological effects. It increases the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness. Additionally, it has been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has several advantages for lab experiments. It is readily available and relatively inexpensive, making it easy to obtain and use for research purposes. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, it is important to note that N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has several limitations for lab experiments. It can be difficult to control for individual differences in response to the drug, and it can also be difficult to separate the effects of the drug from other factors such as placebo effects.
Orientations Futures
There are several future directions for research on N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate. One area of interest is the long-term effects of the drug on brain function and development. Additionally, there is a need for more research on the use of N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate in treating other conditions such as depression, anxiety, and chronic pain. Finally, there is a need for more research on the optimal dosing and administration of N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate to minimize side effects and maximize therapeutic benefits.
Conclusion:
In conclusion, N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate is a commonly used psychostimulant drug that is used to treat ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which helps to improve focus, attention, and alertness. While it has several advantages for lab experiments, it also has several limitations, and there is a need for more research on its long-term effects and use in treating other conditions.
Applications De Recherche Scientifique
N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amineate has been extensively studied for its use in treating ADHD and narcolepsy. It has been shown to improve attention, focus, and cognitive function in individuals with ADHD. Additionally, it has been used to treat other conditions such as depression, anxiety, and chronic pain.
Propriétés
IUPAC Name |
N,N-dimethyl-1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18(2)10-5-8-19(9-6-10)12-11(13(14,15)16)4-3-7-17-12/h3-4,7,10H,5-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHSCZQZKLKGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-[4-(2,2-Difluoroethoxy)benzoyl]glycine](/img/structure/B1401560.png)
![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-D]pyrimidine-6-carbonitrile](/img/structure/B1401563.png)









